molecular formula C7H10N2O3S B14226340 (2Z)-4-Methoxy-3-methyl-2-(methylimino)-2,3-dihydro-1,3-thiazole-5-carboxylic acid CAS No. 766459-79-4

(2Z)-4-Methoxy-3-methyl-2-(methylimino)-2,3-dihydro-1,3-thiazole-5-carboxylic acid

Cat. No.: B14226340
CAS No.: 766459-79-4
M. Wt: 202.23 g/mol
InChI Key: YYDDXVZTMPIETE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-4-Methoxy-3-methyl-2-(methylimino)-2,3-dihydro-1,3-thiazole-5-carboxylic acid is a heterocyclic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-4-Methoxy-3-methyl-2-(methylimino)-2,3-dihydro-1,3-thiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thioamide with an α-haloketone, followed by cyclization to form the thiazole ring. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2Z)-4-Methoxy-3-methyl-2-(methylimino)-2,3-dihydro-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole or tetrahydrothiazole.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the methoxy group under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydrothiazoles or tetrahydrothiazoles.

Scientific Research Applications

(2Z)-4-Methoxy-3-methyl-2-(methylimino)-2,3-dihydro-1,3-thiazole-5-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2Z)-4-Methoxy-3-methyl-2-(methylimino)-2,3-dihydro-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Thiazole-4-carboxylic acid: A simpler thiazole derivative with similar structural features.

    2-Methylthiazole: Another thiazole derivative with a methyl group at the 2-position.

    4-Methoxythiazole: A thiazole derivative with a methoxy group at the 4-position.

Uniqueness

(2Z)-4-Methoxy-3-methyl-2-(methylimino)-2,3-dihydro-1,3-thiazole-5-carboxylic acid is unique due to the presence of both a methoxy group and a methylimino group, which can influence its reactivity and potential applications. The combination of these functional groups within the thiazole ring structure provides distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

766459-79-4

Molecular Formula

C7H10N2O3S

Molecular Weight

202.23 g/mol

IUPAC Name

4-methoxy-3-methyl-2-methylimino-1,3-thiazole-5-carboxylic acid

InChI

InChI=1S/C7H10N2O3S/c1-8-7-9(2)5(12-3)4(13-7)6(10)11/h1-3H3,(H,10,11)

InChI Key

YYDDXVZTMPIETE-UHFFFAOYSA-N

Canonical SMILES

CN=C1N(C(=C(S1)C(=O)O)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.